

Spectroscopic and Synthetic Profile of 4-Methyl-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	4-Methyl-3-nitrobenzenesulfonamide
Cat. No.:	B104620

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Infrared Spectroscopy) and a detailed synthetic protocol for **4-Methyl-3-nitrobenzenesulfonamide**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide combines data from closely related analogs and established synthetic methodologies to provide a reliable profile.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Methyl-3-nitrobenzenesulfonamide**. The data is inferred from published spectra of structurally similar compounds, particularly N-substituted derivatives and precursors.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.1-8.3	d	1H	Ar-H (H2)	The proton ortho to the sulfonyl group and meta to the nitro group.
~7.8-8.0	dd	1H	Ar-H (H6)	The proton ortho to both the sulfonyl and nitro groups.
~7.5-7.7	d	1H	Ar-H (H5)	The proton meta to the sulfonyl group and ortho to the methyl group.
~7.0-7.5	br s	2H	-SO ₂ NH ₂	Broad singlet for the sulfonamide protons, exchangeable with D ₂ O.
~2.6	s	3H	-CH ₃	Singlet for the methyl group protons.

Note: Predicted chemical shifts are based on data for N-substituted **4-methyl-3-nitrobenzenesulfonamides** and general principles of NMR spectroscopy. The exact shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Notes
~148	C-NO ₂	Carbon atom attached to the nitro group.
~142	C-SO ₂	Carbon atom attached to the sulfonamide group.
~139	C-CH ₃	Aromatic carbon attached to the methyl group.
~133	Ar-CH (C6)	
~128	Ar-CH (C5)	
~124	Ar-CH (C2)	
~20	-CH ₃	Methyl carbon.

Note: Predicted chemical shifts are based on data for 4-methyl-3-nitrobenzenesulfonic acid and related sulfonamides.[\[1\]](#)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350, ~3250	Strong, Sharp	N-H stretching (asymmetric and symmetric)
~3100	Medium	Aromatic C-H stretching
~1530	Strong	Asymmetric NO ₂ stretching
~1350	Strong	Symmetric NO ₂ stretching
~1330	Strong	Asymmetric SO ₂ stretching
~1160	Strong	Symmetric SO ₂ stretching
~900	Medium	S-N stretching

Note: Predicted absorption bands are based on data for N-substituted **4-methyl-3-nitrobenzenesulfonamides** and general IR correlation tables.[\[2\]](#)

Experimental Protocols

Synthesis of 4-Methyl-3-nitrobenzenesulfonamide

This protocol is adapted from a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides and ammonia.[\[3\]](#)

Materials:

- 4-Methyl-3-nitrobenzenesulfonyl chloride
- Aqueous ammonia (28-30%)
- Ethyl acetate
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate
- Ice bath
- Stir plate and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran or acetone at room temperature.
- Cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia (e.g., 10 equivalents) dropwise to the stirred solution. The reaction is exothermic.

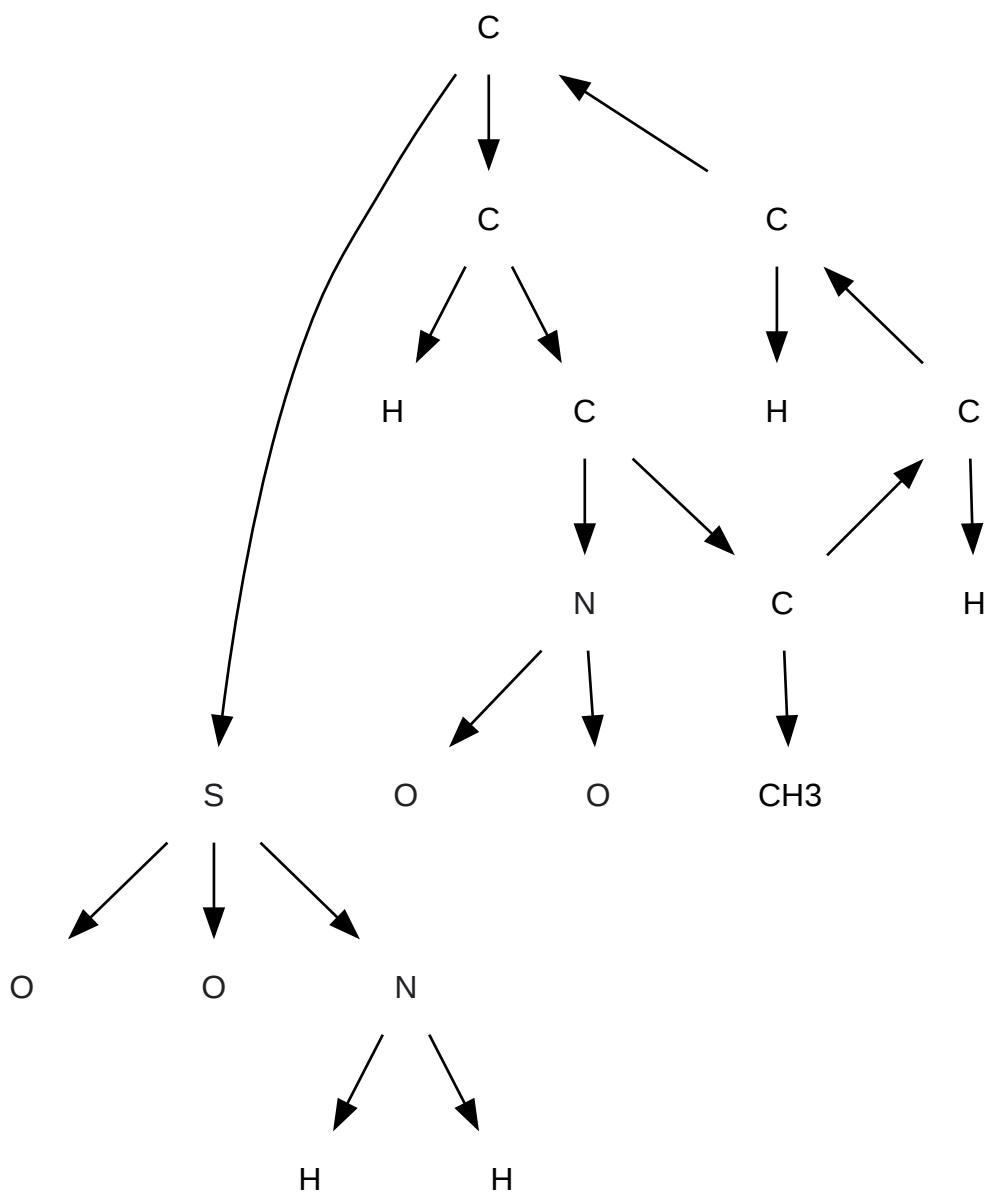
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **4-Methyl-3-nitrobenzenesulfonamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

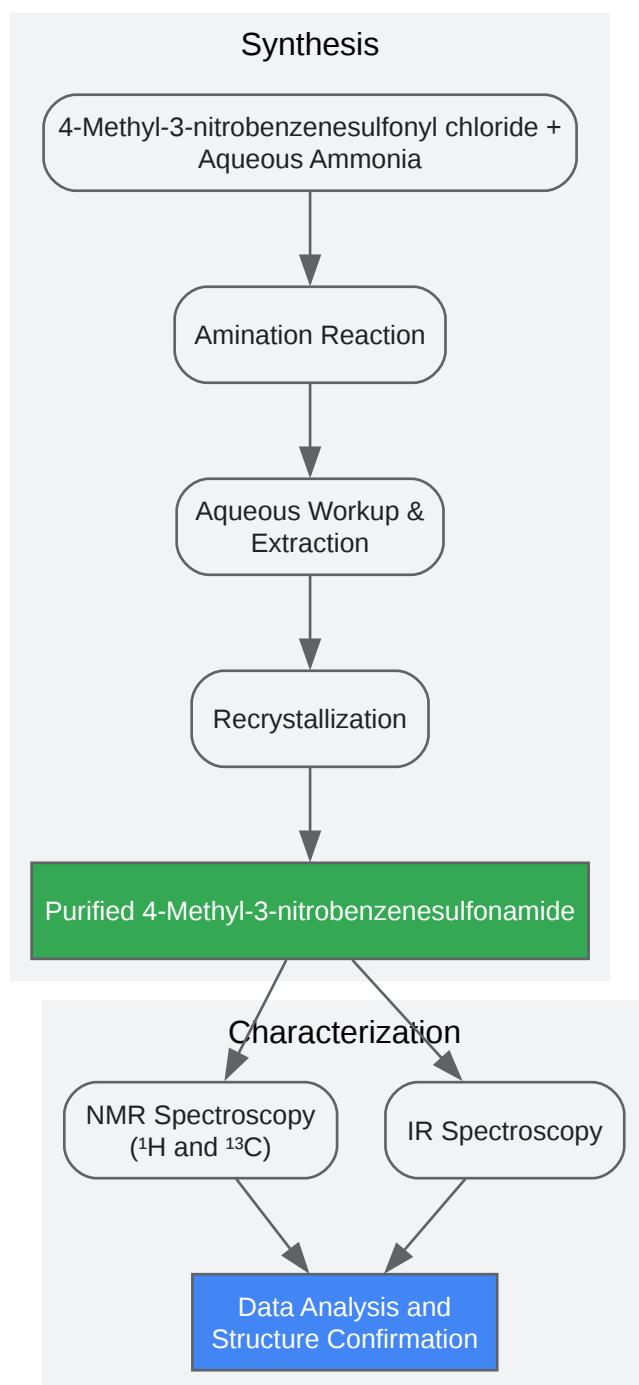
- Sample Preparation: Dissolve 5-10 mg of purified **4-Methyl-3-nitrobenzenesulfonamide** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Infrared (IR) Spectroscopy:


- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing

the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.


Visualizations

Chemical Structure

[Click to download full resolution via product page](#)

Caption: Chemical structure of **4-Methyl-3-nitrobenzenesulfonamide**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenesulfonic acid, 4-methyl-3-nitro- | C7H7NO5S | CID 66795 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Methyl-3-nitrobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104620#spectroscopic-data-nmr-ir-for-4-methyl-3-nitrobenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com